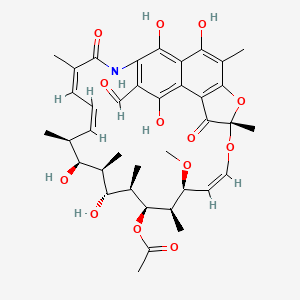
Ethanamine, 2,2'-dithiobis(N,N-dimethyl-, dihydrochloride
Vue d'ensemble
Description
Ethanamine, 2,2’-dithiobis(N,N-dimethyl-, dihydrochloride) is a chemical compound with the molecular formula C8H22Cl2N2S2. It is also known as tetramethyl cystamine dihydrochloride. This compound is characterized by the presence of two ethanamine groups linked by a disulfide bond, with each ethanamine group further substituted with two methyl groups. The compound is typically found in its dihydrochloride salt form, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanamine, 2,2’-dithiobis(N,N-dimethyl-, dihydrochloride) typically involves the reaction of N,N-dimethylethanamine with a disulfide compound. One common method is the reaction of N,N-dimethylethanamine with disulfide dichloride under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of ethanamine, 2,2’-dithiobis(N,N-dimethyl-, dihydrochloride) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, 2,2’-dithiobis(N,N-dimethyl-, dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
Ethanamine, 2,2’-dithiobis(N,N-dimethyl-, dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting disulfide bonds in biological molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethanamine, 2,2’-dithiobis(N,N-dimethyl-, dihydrochloride) involves the interaction of its disulfide bond with thiol groups in biological molecules. This interaction can lead to the formation or reduction of disulfide bonds, affecting the structure and function of proteins. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cystamine: A similar compound with a disulfide bond but without the dimethyl substitution on the amine groups.
Dithiothreitol (DTT): A reducing agent commonly used to break disulfide bonds in proteins.
N,N-Dimethylethanamine: A simpler amine without the disulfide linkage.
Uniqueness
Ethanamine, 2,2’-dithiobis(N,N-dimethyl-, dihydrochloride) is unique due to its combination of a disulfide bond and dimethyl-substituted amine groups. This structure allows it to participate in a variety of chemical reactions and makes it a versatile reagent in both synthetic and biological applications.
Propriétés
IUPAC Name |
2-[2-(dimethylazaniumyl)ethyldisulfanyl]ethyl-dimethylazanium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2S2.2ClH/c1-9(2)5-7-11-12-8-6-10(3)4;;/h5-8H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNVDODUOWHJPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CCSSCC[NH+](C)C.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1072-11-3 (Parent) | |
| Record name | Ethanamine, 2,2'-dithiobis(N,N-dimethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017339605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17339-60-5 | |
| Record name | Ethanamine, 2,2'-dithiobis(N,N-dimethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017339605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-dimethylaminoethyl)disulfide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate](/img/structure/B7949919.png)
![Benzhydryl (6R,7S)-7-amino-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7949920.png)
![(8S,10S)-10-{[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride](/img/structure/B7949922.png)

![(8S,13S,14S,17S)-17-Allyl-17-hydroxy-13-methyl-6,7,8,13,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B7949935.png)



